molecular formula C7H9BrN2 B015888 2-Amino-3-bromo-5,6-dimethylpyridine CAS No. 161091-49-2

2-Amino-3-bromo-5,6-dimethylpyridine

Cat. No. B015888
M. Wt: 201.06 g/mol
InChI Key: PZIWHEZMEJMJLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-bromo-5,6-dimethylpyridine involves bromination reactions where 3-dimethylaminopyridine and 2,4,4,6-tetrabromocyclohexa-2,5-dienone react to yield 2-bromo-5-dimethylaminopyridine, highlighting a method for introducing bromine into pyridine derivatives (Fox, Hepworth, & Hallas, 1973). Additionally, the synthesis of related structures, such as 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, demonstrates the versatility of amino- and bromo-substituted pyridines in constructing polyheterocyclic ring systems (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Molecular Structure Analysis

The structure of 2-Amino-3-bromo-5,6-dimethylpyridine and related compounds is characterized by nonclassical noncovalent interactions, which play a crucial role in determining their molecular configuration. For instance, the crystal structure of related dibromo and dimethylpyridinium compounds reveals the significance of aryl bromine and ionic metal bromide interactions in the structural organization (AlDamen & Haddad, 2011).

Chemical Reactions and Properties

The reactivity of 2-Amino-3-bromo-5,6-dimethylpyridine is influenced by its functional groups, enabling it to participate in various chemical reactions. For example, its amino group facilitates the formation of hydrogen bonds, contributing to the compound's ability to form stable structures and engage in reactions leading to novel heterocycles (Wijtmans et al., 2004).

Scientific Research Applications

1. Supramolecular Assembly

  • Application Summary: 2-Amino-5-bromo-3-methylpyridine (ABMP) has been used to construct a supramolecular assembly with 2,4-dihydroxybenzoic acid (DHB) through hydrogen bonding interactions .
  • Methods of Application: The structure of the molecular salt was determined by single-crystal X-ray crystallography. The synthesized salt was elucidated by optical, Fourier transform infrared and nuclear magnetic resonance spectroscopic studies .
  • Results: The ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. The compound is thermally stable up to 210 °C .

2. Biological Evaluation of New Antitubulin Agents

  • Application Summary: 2-Amino-3-bromo-5,6-dimethylpyridine has been used in the synthesis of new antitubulin agents .
  • Methods of Application: Two novel series of compounds were designed, synthesized, and evaluated for antiproliferative activity on a panel of cancer cell lines .
  • Results: The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative and its 6-ethoxycarbonyl homologue were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

3. Organic Synthesis

  • Application Summary: 2-Amino-3-bromo-5,6-dimethylpyridine has been used as a starting material for the synthesis of other compounds.
  • Methods of Application: The specific methods of application are not detailed in the source.
  • Results: The results or outcomes of this application are not provided in the source.

Future Directions

The future directions of “2-Amino-3-bromo-5,6-dimethylpyridine” are not explicitly mentioned in the available resources. However, similar compounds have potential in the development of new drugs and drug delivery systems6.


Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

3-bromo-5,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIWHEZMEJMJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404795
Record name 2-AMINO-3-BROMO-5,6-DIMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-5,6-dimethylpyridine

CAS RN

161091-49-2
Record name 2-AMINO-3-BROMO-5,6-DIMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-5,6-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Tanga, JE Bupp… - Journal of Heterocyclic …, 1994 - Wiley Online Library
MJ Tanga,* JE Bupp, and TK Tochimoto Page 1 Nov-Dec 1994 Syntheses of l,5,6-Trimethyl-2-aminoimidazo[4,5-è]pyridine and 3,5,6-Trimethyl-2-aminoimidazo[4,5-b]pyridine MJ Tanga…
金田清臣 - Wako Organic Square 21, 2007 - labchem-wako.fujifilm.com
目 次 Page 1 目 次 特別講座 Ru固定化HAP-磁性ナノ粒子ハイブリッド触媒による高効率・高選択 的アルコール酸化反応 大阪大学 太陽エネルギー化学研究センター特任教授 金田 清臣.....................…
Number of citations: 2 labchem-wako.fujifilm.com

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